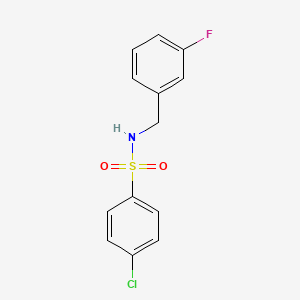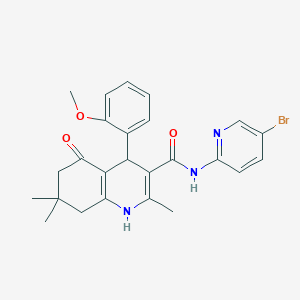
N-(2-chloro-4-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as CNQX, is a synthetic compound that is widely used in scientific research. CNQX is a potent antagonist of the excitatory neurotransmitter glutamate, which plays a crucial role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
CNQX binds to the ligand-binding domain of AMPA receptors and blocks the ion channel pore, preventing the influx of calcium ions into the postsynaptic neuron. This inhibition of AMPA receptor-mediated synaptic transmission leads to a decrease in excitatory neurotransmission and a reduction in synaptic plasticity.
Biochemical and Physiological Effects
CNQX has been shown to have a number of biochemical and physiological effects. In animal studies, CNQX has been shown to impair learning and memory processes, suggesting that AMPA receptors play a crucial role in these processes. CNQX has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury, suggesting that blocking AMPA receptors may be a potential therapeutic strategy for these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CNQX in lab experiments is its potency and specificity for AMPA receptors. CNQX has a high affinity for AMPA receptors and does not affect other glutamate receptor subtypes. However, one limitation of using CNQX is its relatively short duration of action, which can make it difficult to study long-term effects of AMPA receptor blockade.
Zukünftige Richtungen
There are a number of future directions for research on CNQX and its role in synaptic plasticity and learning and memory processes. One area of interest is the role of AMPA receptor trafficking in synaptic plasticity and learning and memory processes. Another area of interest is the potential therapeutic use of CNQX in conditions such as stroke and traumatic brain injury. Additionally, further research is needed to understand the long-term effects of AMPA receptor blockade on brain function and behavior.
Synthesemethoden
CNQX can be synthesized by reacting 2-chloro-4-nitroaniline with 5-methyl-3-phenylisoxazole-4-carboxylic acid in the presence of phosphorus oxychloride and triethylamine. The resulting product is then converted to CNQX by reaction with methylamine.
Wissenschaftliche Forschungsanwendungen
CNQX is widely used in scientific research as a tool to study the role of glutamate receptors in synaptic plasticity, learning, and memory processes. CNQX is a potent antagonist of the AMPA subtype of glutamate receptors, which are involved in fast excitatory neurotransmission. By blocking AMPA receptors, CNQX can be used to investigate the contribution of these receptors to various physiological and pathological processes.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c1-10-15(16(20-25-10)11-5-3-2-4-6-11)17(22)19-14-8-7-12(21(23)24)9-13(14)18/h2-9H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJUHYNRRFKXTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5174629.png)

![ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5174644.png)
![1-[4-(2,6-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5174649.png)
![N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5174653.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5174655.png)

![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5174665.png)
![3-chloro-N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5174677.png)
![ethyl 4-[methyl(2-phenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B5174682.png)
![(2-fluoro-4-methoxybenzyl)({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amine](/img/structure/B5174689.png)
![6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole](/img/structure/B5174697.png)
